molecular formula C6H4BrF B142099 1-Bromo-4-fluorobenzene CAS No. 460-00-4

1-Bromo-4-fluorobenzene

Cat. No. B142099
CAS RN: 460-00-4
M. Wt: 175 g/mol
InChI Key: AITNMTXHTIIIBB-UHFFFAOYSA-N
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Description

1-Bromo-4-fluorobenzene is a halogenated aromatic compound that serves as a versatile synthon in various chemical syntheses. It is particularly important in the field of radiochemistry, where it is used as a precursor for the introduction of fluorine-18, a positron-emitting radioisotope used in positron emission tomography (PET) imaging . The compound's structure, consisting of a benzene ring substituted with a bromine atom at the first position and a fluorine atom at the fourth position, allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 1-bromo-4-fluorobenzene can be achieved through different methods. One approach involves nucleophilic aromatic substitution reactions using no-carrier-added (n.c.a.) [18F]fluoride. Among six pathways compared, the use of symmetrical bis-(4-bromphenyl)iodonium bromide was found to be the most effective, yielding the title compound in a direct, one-step nucleophilic substitution with a radiochemical yield of 65% within 10 minutes . Another method includes a two-step synthesis from [F-18]fluoride in water solution, which is of general interest for the introduction of a [4-F-18]fluorophenyl structure into highly functional molecules .

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of 1-bromo-4-fluorobenzene have been investigated using Fourier-transform infrared spectroscopy (FT-IR) and Fourier-transform Raman spectroscopy (FT-Raman). These studies were complemented by density functional theory (DFT) calculations, which provided insights into the influence of the bromine and fluorine atoms on the benzene ring's geometry and normal modes of vibrations. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were also studied using time-dependent DFT (TD-DFT) methods .

Chemical Reactions Analysis

1-Bromo-4-fluorobenzene is a key intermediate in various chemical reactions. It can be used in palladium-catalyzed carbonylative reactions with various nucleophiles, leading to the formation of six-membered heterocycles in moderate to good yields . Additionally, it serves as a precursor for the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones, achieved in two steps from 1-bromo-2-fluorobenzenes with satisfactory yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-4-fluorobenzene, such as standard heat capacities (C), standard entropies (S), standard enthalpy changes (H), and their correlations with temperature, have been calculated in the gas phase. These thermodynamic properties provide valuable information for the future development of substituted benzene compounds . The compound's reactivity and stability are influenced by the presence of the bromine and fluorine substituents, which affect its electronic structure and reactivity in chemical transformations .

Scientific Research Applications

Synthesis and Versatile Applications

1-Bromo-4-fluorobenzene serves as a critical synthon in the field of radiopharmaceutical chemistry. It's particularly pivotal for no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene production, essential for 18F-arylation reactions. These reactions are integral for creating metallo-organic 4-[18F]fluorophenyl compounds and are facilitated by Pd-catalyzed coupling or using lithium or magnesium organometallics (Ermert et al., 2004).

Insights from Photofragment Translational Spectroscopy

Photofragment translational spectroscopy provides profound insights into the behavior of 1-Bromo-4-fluorobenzene under UV photodissociation. This technique sheds light on the kinetic energy distribution and the impact of fluorine substitution on the molecule's behavior, providing a foundation for further studies in this domain (Gu et al., 2001).

Educational and Analytical Applications

Chemoselectivity in Grignard Reactions

In educational settings, 1-Bromo-4-fluorobenzene is utilized to demonstrate chemoselectivity in the formation of Grignard reagents. This hands-on approach not only enhances understanding of synthetic pathways but also instills analytical skills through the use of NMR spectroscopy and computational modeling (Hein et al., 2015).

Applications in Material Sciences and Catalysis

Innovations in Battery Technology

1-Bromo-4-fluorobenzene derivatives show promise in enhancing the safety and performance of lithium-ion batteries. The introduction of these compounds as electrolyte additives has been shown to improve overcharge protection and reduce flammability, marking a significant step forward in battery safety and efficiency (Zhang, 2014).

Catalytic Applications and Material Synthesis

The role of 1-Bromo-4-fluorobenzene in the synthesis of fluorinated biphenyl derivatives through Suzuki-Miyaura coupling reactions, catalyzed by supported Pd nanoparticles, highlights its versatility. This process not only underscores the molecule's catalytic applications but also its potential in creating materials with novel properties (Sadeghi Erami et al., 2017).

Safety And Hazards

This compound is a flammable liquid with a flash point of 53 °C . It is harmful if inhaled and may cause skin and eye irritation . It is recommended to avoid breathing mist, gas or vapors and to use personal protective equipment when handling this chemical .

Future Directions

1-Bromo-4-fluorobenzene has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It is regarded by the Toxic Substances Control Act as a high production volume chemical, that is, a chemical that about 500 tonnes per year is either produced in or imported to the United States .

properties

IUPAC Name

1-bromo-4-fluorobenzene
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InChI

InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H
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InChI Key

AITNMTXHTIIIBB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1F)Br
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Molecular Formula

C6H4BrF
Record name 1-BROMO-4-FLUOROBENZENE
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DSSTOX Substance ID

DTXSID4027153
Record name 1-Bromo-4-fluorobenzene
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Molecular Weight

175.00 g/mol
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Physical Description

1-bromo-4-fluorobenzene is a colorless liquid. (NTP, 1992), Colorless to slightly yellow liquid; [NTP] Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
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Boiling Point

306 °F at 764 mmHg (NTP, 1992)
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Flash Point

140 °F (NTP, 1992)
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Density

1.4946 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

2.84 [mmHg]
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Product Name

1-Bromo-4-fluorobenzene

CAS RN

460-00-4
Record name 1-BROMO-4-FLUOROBENZENE
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Melting Point

18 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-fluorobenzene
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1-Bromo-4-fluorobenzene
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1-Bromo-4-fluorobenzene
Reactant of Route 4
1-Bromo-4-fluorobenzene
Reactant of Route 5
1-Bromo-4-fluorobenzene
Reactant of Route 6
1-Bromo-4-fluorobenzene

Citations

For This Compound
918
Citations
XB Gu, GJ Wang, JH Huang, KL Han… - The Journal of …, 2001 - ACS Publications
… and for 1-bromo-4-fluorobenzene, it is −0.4 ± 0.1, which indicates that the perpendicular transition is dominant over the parallel transition for 1-bromo-4-fluorobenzene photodissociation …
Number of citations: 32 pubs.acs.org
T Forngren, Y Andersson, B Lamm… - Acta Cherylica …, 1998 - actachemscand.org
… In conclusion, it has been shown that the precursor [4-"F]-1-bromo-4-fluorobenzene can be synthesised and used in palladium promoted cross-coupling reactions to produce "F-labelled …
Number of citations: 31 www.actachemscand.org
J Ermert, C Hocke, T Ludwig, R Gail… - Journal of Labelled …, 2004 - Wiley Online Library
The availability of no‐carrier‐added (nca) 1‐bromo‐4‐[ 18 F]fluorobenzene with high radiochemical yields is important for 18 F‐arylation reactions using metallo‐organic 4‐[ 18 F]…
YJ Shim, HJ Lee, HC Kim, SH Park - Journal of the Korean …, 2012 - koreascience.kr
팔라듐 착물에 의한 1-Bromo-4-fluorobenzene 그리고 4-Chlorobenzaldehyde의 시안화 촉매… for Pd-catalyzed aromatic cyanation of 1-bromo-4-fluorobenzene and 4-chlorobenzaldehyde. …
Number of citations: 2 koreascience.kr
RS Erami, D Díaz-García, S Prashar… - Catalysts, 2017 - mdpi.com
… The selected reagents for this study of recyclability were 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid (highest TOF values). After each catalytic cycle, the catalyst was …
Number of citations: 22 www.mdpi.com
M He, JF Soulé, H Doucet - ChemCatChem, 2015 - Wiley Online Library
… )quinoline 12 a: 1-bromo-4-fluorobenzene (164 μL, 1.5 mmol… ]-4-carbonitrile 13 a: 1-bromo-4-fluorobenzene (164 μL, 1.5 … ]-4-carbaldehyde 14 a: 1-bromo-4-fluorobenzene (164 μL, 1.5 …
VI Sobolev, VD Filimonov, RV Ostvald… - Journal of Fluorine …, 2016 - Elsevier
The bromination activity of tetrafluorobromates of alkali and alkali-earth metals increases in the order KBrF 4 , CsBrF 4 , RbBrF 4 and Ba(BrF 4 ) 2 . The most active tetrafluorobromate—…
Number of citations: 8 www.sciencedirect.com
H Horio, K Momota, K Kato, M Morita, Y Matsuda - Electrochimica acta, 1996 - Elsevier
… mechanism of 1,4-difluorobenzene (5) has been studied during the electrolyses of chlorobenzene (1), 1-chloro-4-fluorobenzene (2), bromobenzene (3) and 1-bromo-4-fluorobenzene (4…
Number of citations: 5 www.sciencedirect.com
J Ermert, T Ludwig, R Gail, HH Coenen - Journal of Organometallic …, 2007 - Elsevier
… of 18% in presence of 1-bromo-4-fluorobenzene as co-reactant. … (without TMEDA) and 1-bromo-4-fluorobenzene as co-reactant … By successive addition of 1-bromo-4-fluorobenzene as …
Number of citations: 8 www.sciencedirect.com
L Wang, E Ji, N Liu, B Dai - Synthesis, 2016 - thieme-connect.com
… 1-Bromo-4-fluorobenzene smoothly reacted with carbazoles bearing electron-neutral or electron-donating 3,6-di-tert-butyl groups to produce excellent yields (Scheme [7, 4a] and 4k). …
Number of citations: 22 www.thieme-connect.com

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